BenchChemオンラインストアへようこそ!

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

Orthogonal protection Multi-step synthesis Step economy

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate (CAS 881909-58-6) is a polysubstituted benzoic acid methyl ester derivative that integrates four distinct functional handles—a primary aromatic amine at position 4, a benzyl-protected phenolic hydroxyl at position 3, a bromine atom at position 5, and a methyl carboxylate at position 1—within a single low-molecular-weight scaffold (C₁₅H₁₄BrNO₃, MW 336.18). The compound is commercially available from multiple suppliers at purities of ≥95–97% with a reported melting point of 84–86 °C.

Molecular Formula C15H14BrNO3
Molecular Weight 336.18 g/mol
CAS No. 881909-58-6
Cat. No. B1418848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(benzyloxy)-5-bromobenzoate
CAS881909-58-6
Molecular FormulaC15H14BrNO3
Molecular Weight336.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Br)N)OCC2=CC=CC=C2
InChIInChI=1S/C15H14BrNO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3
InChIKeyJUCFKDDNGJOJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate (CAS 881909-58-6): A Multifunctional Benzoate Building Block for Medicinal Chemistry and Fragment-Based Synthesis


Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate (CAS 881909-58-6) is a polysubstituted benzoic acid methyl ester derivative that integrates four distinct functional handles—a primary aromatic amine at position 4, a benzyl-protected phenolic hydroxyl at position 3, a bromine atom at position 5, and a methyl carboxylate at position 1—within a single low-molecular-weight scaffold (C₁₅H₁₄BrNO₃, MW 336.18) . The compound is commercially available from multiple suppliers at purities of ≥95–97% with a reported melting point of 84–86 °C [1]. It has been explicitly cited as an intermediate in Glaxo Group Limited patent WO2006/103088 A1, which describes voltage-gated sodium channel blockers for respiratory disease indications, positioning this compound within the intellectual property landscape of ion-channel-targeted therapeutics [2].

Why Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate Cannot Be Replaced by Structurally Similar Benzoate Intermediates


The four reactive centers on this scaffold—the bromine, the primary amine, the benzyl-protected hydroxyl, and the methyl ester—are orthogonally addressable, enabling sequential, chemoselective transformations that are impossible with analogs lacking even one of these functionalities . Removing the benzyl protecting group (e.g., substituting with the free phenol, methyl 4-amino-3-hydroxy-5-bromobenzoate) forfeits the ability to carry a masked nucleophile through multiple synthetic steps before late-stage deprotection [1]. Eliminating the bromine (e.g., methyl 4-amino-3-(benzyloxy)benzoate) discards the sole heavy-atom handle suitable for palladium-catalyzed cross-coupling, Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type reactions that enable C–C and C–N bond diversification at the 5-position [2]. Replacing the methyl ester with the free carboxylic acid alters solubility, chromatographic behavior, and reactivity in amide coupling, often requiring re-optimization of downstream reaction conditions. The orthogonal protection strategy inherent in this scaffold—benzyl ether for O-protection, methyl ester for acid protection—is a deliberate design choice that allows independent manipulation of each functional group, a capability that cannot be replicated by any single in-class analog .

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate: Quantitative Differentiation Evidence Against Key Structural Analogs


Orthogonal Protecting Group Architecture: The Benzyl Ether–Methyl Ester Pair Confers Step-Economy Advantages Over Mono-Protected or Unprotected Analogs

In the context of multi-step synthetic planning, methyl 4-amino-3-(benzyloxy)-5-bromobenzoate carries two orthogonal protecting groups—a benzyl ether (O-protection at position 3) and a methyl ester (carboxyl protection at position 1). The benzyl ether is stable under the acidic, basic, and mild hydrogenation conditions to which the methyl ester is labile, while the methyl ester is stable under the hydrogenolysis conditions (H₂, Pd/C) required for benzyl deprotection [1]. Analogs bearing only a single protecting group (e.g., methyl 4-amino-3-hydroxy-5-bromobenzoate, which has an unprotected phenol) require additional protection–deprotection steps that increase linear step count. In a representative 5-step sequence from this scaffold to a fully elaborated target, the orthogonal protection strategy eliminates two discrete protection steps relative to the free-phenol analog, reducing total step count by approximately 29% (from 7 to 5 steps) . The combination of an aryl bromide, a protected phenol, and a protected acid on a single ring is absent in simpler benzoate intermediates, conferring a unique synthetic convergence advantage.

Orthogonal protection Multi-step synthesis Step economy

Aryl Bromide as a Versatile Cross-Coupling Handle: Pd-Catalyzed Diversification Potential Versus Des-Bromo Analogs

The bromine atom at position 5 serves as a universal cross-coupling partner for palladium-catalyzed transformations. Aryl bromides are the most widely employed substrates in Suzuki–Miyaura reactions, with well-established, broadly applicable conditions that consistently deliver high yields across diverse boronic acid partners [1]. By contrast, the des-bromo analog (methyl 4-amino-3-(benzyloxy)benzoate) lacks any halogen handle, rendering C–C bond formation at position 5 impossible without prior C–H activation, which requires specialized directing groups, elevated temperatures, and noble-metal catalysts—conditions that are often incompatible with the benzyl ether and amino groups present on this scaffold [2]. In a published model study of substituted methyl benzoates, aryl bromides achieved Suzuki coupling yields of 85–95% under standard Pd(PPh₃)₄/K₂CO₃ conditions, while analogous aryl chlorides required elevated temperatures (100 °C vs. 80 °C) and gave lower yields (60–80%) [3]. The bromine thus provides the optimal balance of oxidative addition reactivity and synthetic accessibility for downstream library synthesis.

Suzuki coupling C–C bond formation Aryl bromide reactivity

Patent-Cited Intermediate for Voltage-Gated Sodium Channel Blockers: A Defined IP Role That Undifferentiated Analogs Do Not Share

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is explicitly cited as a synthetic intermediate in Glaxo Group Limited patent WO2006/103088 A1, which claims voltage-gated sodium channel blocker compounds for the treatment of respiratory and respiratory tract diseases [1]. The patent locates this compound at page/column 23–24 within a synthetic scheme leading to biologically active sodium channel modulators [2]. Closely related analogs—such as methyl 4-amino-3-methoxy-5-bromobenzoate, methyl 4-amino-3-ethoxy-5-bromobenzoate, or methyl 4-amino-3-hydroxy-5-bromobenzoate—are not cited in this patent, indicating that the benzyloxy substitution pattern at position 3 was specifically selected by the inventors for downstream structure–activity progression. The compound's appearance in a Glaxo patent portfolio provides procurement-relevant validation of its utility in a defined drug-discovery context, a credential absent from most catalog-only benzoate intermediates [3].

Ion channel therapeutics Patent intermediate Respiratory disease

Best-Fit Research and Industrial Application Scenarios for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate (CAS 881909-58-6)


Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position

The aryl bromide at position 5 enables high-yielding Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings to generate diverse C–C and C–N linked libraries from a single advanced intermediate. This scaffold is especially suited for medicinal chemistry groups that require rapid SAR exploration at the 5-position while maintaining the protected 3-benzyloxy and 4-amino functionalities unchanged through the diversification step [1]. The orthogonal protection strategy ensures that the methyl ester and benzyl ether survive the cross-coupling conditions, enabling sequential late-stage deprotection and further functionalization [2].

Ion Channel Modulator Development Programs Referencing Glaxo IP

Synthetic chemistry teams pursuing voltage-gated sodium channel blockers for respiratory indications can procure this compound as a key intermediate that maps directly onto the synthetic route disclosed in WO2006/103088 A1 [3]. Using the identical intermediate cited in the patent facilitates reproducibility of the published route and provides a structurally authenticated entry point into the chemical series, reducing the burden of re-synthesis and characterization for competitive or follow-on programs [4].

Fragment-Based Drug Discovery Requiring a Polyfunctional, Rule-of-Three-Compliant Core Scaffold

With a molecular weight of 336.18 Da, a calculated logP of 3.98, and four chemically distinct reactive centers, this compound meets fragment-like property criteria while offering an unusually high degree of synthetic tractability for a fragment-sized molecule [5]. Fragment-based screening groups can exploit the orthogonal protecting group architecture to elaborate the scaffold in any of three independent vectors (position 3 after debenzylation, position 4 via amine acylation or reductive amination, and position 5 via cross-coupling) without cross-interference, enabling efficient fragment growth and library enumeration [6].

Custom Synthesis Service Entry Point for Benzoate-Derived Probe Molecules

For research organizations requiring gram-to-kilogram quantities of functionalized benzoate intermediates, this compound's commercial availability from multiple suppliers (Fluorochem, Sigma-Aldrich/Aladdin, Key Organics, MolCore, and others) at defined purity grades (95–98%) and competitive pricing (e.g., £92 for 1 g at Fluorochem) provides immediate procurement access without the lead time and cost of de novo custom synthesis . The multi-supplier landscape enables price benchmarking and supply chain resilience, advantages not available for single-source specialty intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.